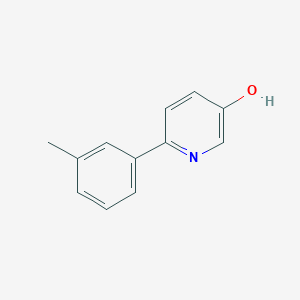

6-(3-Methylphenyl)pyridin-3-ol

Description

6-(3-Methylphenyl)pyridin-3-ol is a pyridine derivative featuring a 3-methylphenyl substituent at the 6-position and a hydroxyl group at the 3-position of the pyridine ring.

Properties

IUPAC Name |

6-(3-methylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-3-2-4-10(7-9)12-6-5-11(14)8-13-12/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGLBPYGVFNDBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692403 | |

| Record name | 6-(3-Methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255638-58-4 | |

| Record name | 6-(3-Methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 3-methylphenyl is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity.

Another method involves the direct functionalization of preformed pyridine rings. For example, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield substituted pyridines

Industrial Production Methods

Industrial production of 6-(3-Methylphenyl)pyridin-3-ol may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The aromatic ring can be reduced under specific conditions to form dihydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Formation of 6-(3-Methylphenyl)pyridin-3-one.

Reduction: Formation of 6-(3-Methylphenyl)dihydropyridin-3-ol.

Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

6-(3-Methylphenyl)pyridin-3-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(3-Methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The hydroxyl group and the aromatic ring play crucial roles in its binding affinity and specificity towards these targets . Further studies are needed to elucidate the detailed molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Pyridin-3-ol Derivatives

6-Methylpyridin-3-ol (3-Hydroxy-6-methylpyridine)

- Structure : Methyl group at the 6-position of the pyridine ring.

- Molecular Weight : 109.13 g/mol (vs. 201.27 g/mol for 6-(3-Methylphenyl)pyridin-3-ol).

- Key Differences :

- Simpler alkyl substitution reduces steric bulk and lipophilicity compared to the aromatic 3-methylphenyl group.

- Higher solubility in polar solvents due to smaller substituent size.

6-[3-(Hydroxymethyl)phenyl]pyridin-3-ol

- Structure : Hydroxymethyl group on the phenyl ring at the 6-position.

- Molecular Weight : 201.22 g/mol.

- Key Differences :

- Hydroxymethyl group enhances hydrogen-bonding capacity and polarity.

- May exhibit improved bioavailability over 6-(3-Methylphenyl)pyridin-3-ol due to increased hydrophilicity.

- Physicochemical Properties :

6-(Cyclopropylmethoxy)pyridin-3-ol

- Structure : Cyclopropylmethoxy substituent at the 6-position.

- Molecular Weight : 181.19 g/mol.

- Key Differences :

- Ether linkage introduces conformational rigidity via the cyclopropane ring.

- Reduced electron density on the pyridine ring due to electron-withdrawing oxygen.

- Applications : Explored in drug discovery for its unique steric and electronic profile .

6-Ethylpyridin-3-ol

Halogenated and Amino-Substituted Analogs

(2-Chloro-6-fluoro-pyridin-3-yl)-methanol

- Structure : Chloro and fluoro substituents on the pyridine ring.

- Molecular Weight : 161.56 g/mol.

- Methanol group adds polarity, contrasting with the hydroxyl group in the parent compound .

[6-(Dimethylamino)pyridin-3-yl]methanol

- Structure: Dimethylamino group at the 6-position.

- Molecular Weight : 152.19 g/mol.

- Key Differences: Amino group introduces basicity (pKa ~8–10) and hydrogen-bond donor/acceptor versatility. Applications: Intermediate in fine chemical synthesis .

Aromatic and Heterocyclic Variants

6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol

- Structure : Trifluoromethylphenyl substituent on a pyridazine core.

- Molecular Weight : 240.18 g/mol.

- Key Differences :

6-(3-Methoxyphenoxy)pyridin-3-ol

- Structure: Methoxyphenoxy substituent at the 6-position.

- Molecular Weight : 217.22 g/mol.

- Reported applications: Lab reagent in organic synthesis .

Comparative Data Table

| Compound | Substituent (6-position) | Molecular Weight (g/mol) | Key Properties | Biological Relevance |

|---|---|---|---|---|

| 6-(3-Methylphenyl)pyridin-3-ol | 3-Methylphenyl | 201.27 | High lipophilicity, aromatic interactions | Potential CNS activity (inferred) |

| 6-Methylpyridin-3-ol | Methyl | 109.13 | High solubility, neuroprotective | Intermediate in drug synthesis |

| 6-[3-(Hydroxymethyl)phenyl]pyridin-3-ol | 3-(Hydroxymethyl)phenyl | 201.22 | Enhanced H-bonding, moderate polarity | Understudied |

| 6-(Cyclopropylmethoxy)pyridin-3-ol | Cyclopropylmethoxy | 181.19 | Rigid conformation, electron-withdrawing | Drug discovery candidate |

| 6-Ethylpyridin-3-ol | Ethyl | 123.15 | Linear alkyl chain, moderate lipophilicity | Synthetic intermediate |

Research Findings and Implications

- GABAA Receptor Modulation : Substituents like ethyl or methoxy groups influence receptor efficacy (e.g., partial agonist behavior in alpha 4-containing GABAA receptors) .

- Synthetic Feasibility : Analogous compounds (e.g., 6-ethylpyridin-3-ol) are synthesized via hydrogenation and alkylation routes, providing a roadmap for scalable production of the target compound .

Biological Activity

Overview

2-Hydroxycyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C6H11ClO3S. It possesses a sulfonyl chloride functional group, which contributes to its reactivity and biological applications. This compound is synthesized primarily through the chlorination of 2-hydroxycyclohexane-1-sulfonic acid using agents such as thionyl chloride or phosphorus pentachloride. The sulfonyl chloride group is highly electrophilic, enabling it to participate in various chemical reactions, particularly with nucleophiles.

The biological activity of 2-Hydroxycyclohexane-1-sulfonyl chloride largely stems from its role as a sulfonylating agent. The mechanism involves nucleophilic attack on the sulfonyl chloride group, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. These reactions are crucial for modifying biomolecules, which can have significant implications in medicinal chemistry and drug development.

Biological Applications

1. Medicinal Chemistry:

- Drug Development: The compound is explored for its potential in synthesizing sulfonamide-based drugs, which are known for their antibacterial properties. The sulfonamide class has been pivotal in treating bacterial infections and other diseases.

- Protein Modification: It serves as a reagent for the sulfonylation of proteins and peptides, potentially enhancing their stability and activity.

2. Chemical Biology:

- Biomolecule Modification: The compound can modify biomolecules through sulfonylation, which may alter their function and interactions within biological systems.

Case Studies

- Antibacterial Activity: In studies evaluating the antibacterial properties of derivatives formed from 2-Hydroxycyclohexane-1-sulfonyl chloride, several compounds demonstrated significant inhibition of bacterial growth. For instance, derivatives with amine substitutions showed enhanced activity against Gram-positive bacteria.

- Toxicity Assessments: Toxicity studies indicate that modified compounds exhibit low cytotoxicity in mammalian cell lines, suggesting a favorable safety profile for potential therapeutic applications.

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.